N-benzyl-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Evaluation as Antipsychotic Agents
Heterocyclic analogues of 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide were prepared and evaluated as potential antipsychotic agents. The study focused on various heterocyclic carboxamides, leading to the discovery of two derivatives with potent in vivo activities comparable to the reference compound. These derivatives were notably less active in models predictive of extrapyramidal side effects, indicating a potential for antipsychotic activity with reduced side effects (Norman et al., 1996).
Farnesyl Protein Transferase Inhibitors
A variety of novel 4-amido, 4-carbamoyl, and 4-carboxamido derivatives of certain piperazine compounds were synthesized to explore their potential as Farnesyl Protein Transferase (FPT) inhibitors. This research resulted in compounds with significantly improved pharmacokinetics, demonstrating potent FPT inhibition in vitro and excellent antitumor efficacy in vivo (Mallams et al., 1998).
Quinolone Antibacterial Agents
Research into 7,8-disubstituted and 7-substituted 1-cyclopropyl-6-fluoroquinoline-3-carboxylic acids and related compounds revealed variations that enhanced in vitro activities against Gram-negative organisms. This study aimed at identifying structural modifications that would lead to improved antibacterial properties (Sánchez et al., 1988).
Histamine H4 Antagonists
Novel bicyclic azole carboxamide derivatives were claimed as histamine H4 receptor antagonists. These compounds, primarily piperazine amides, were investigated for their potential in treating diseases such as asthma and allergic rhinitis, highlighting the therapeutic applications of specific piperazine derivatives in modulating immune responses (2004).
Safety and Hazards
Propiedades
IUPAC Name |
N-benzyl-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c25-19(20-14-15-4-2-1-3-5-15)24-12-10-23(11-13-24)18-9-8-17(21-22-18)16-6-7-16/h1-5,8-9,16H,6-7,10-14H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHIGZIARCTKQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.